molecular formula C31H56O2 B021454 5-Pentacosylresorcinol CAS No. 70110-61-1

5-Pentacosylresorcinol

Cat. No.: B021454
CAS No.: 70110-61-1
M. Wt: 460.8 g/mol
InChI Key: GDJMJAKVVSGNLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentacosylbenzene-1,3-diol typically involves the alkylation of resorcinol with a long-chain alkyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the alkylation process .

Industrial Production Methods: Industrial production methods for 5-Pentacosylbenzene-1,3-diol are not well-documented in the literature. the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Pentacosylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Pentacosylbenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pentacosylbenzene-1,3-diol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The long alkyl chain may facilitate the compound’s incorporation into lipid membranes, altering membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: 5-Pentacosylbenzene-1,3-diol is unique due to its long pentacosyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and potential interactions with lipid membranes, distinguishing it from other resorcinols and related compounds .

Properties

IUPAC Name

5-pentacosylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32)28-31(33)27-29/h26-28,32-33H,2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJMJAKVVSGNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220399
Record name 1,3-Benzenediol, 5-pentacosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70110-61-1
Record name 5-Pentacosylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70110-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 5-pentacosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 5-pentacosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pentacosyl-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pentacosylresorcinol
Reactant of Route 2
5-Pentacosylresorcinol
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5-Pentacosylresorcinol
Reactant of Route 4
5-Pentacosylresorcinol
Reactant of Route 5
5-Pentacosylresorcinol
Reactant of Route 6
5-Pentacosylresorcinol

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